In Vitro Antiviral Potency: SHR5133 vs. Lead Compound 8
SHR5133 demonstrates a 19.2-fold improvement in in vitro antiviral potency compared to its direct precursor lead compound 8. While compound 8 exhibited an EC50 of 511 nM in the HepAD38 cell-based HBV DNA reduction assay, SHR5133 achieved an EC50 of 26.6 nM [1]. This marked enhancement in potency was attributed to a methyl substitution on the piperazine moiety, which significantly improved the compound's interaction with the HBV core protein [1].
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | 26.6 nM |
| Comparator Or Baseline | Lead compound 8: 511 nM |
| Quantified Difference | 19.2-fold lower EC50 (more potent) |
| Conditions | HepAD38 cell line; HBV DNA reduction assay [1] |
Why This Matters
A 19.2-fold increase in potency translates to lower required doses in vitro, reducing the risk of off-target cytotoxicity and enabling more robust signal-to-noise ratios in mechanistic studies.
- [1] Li X, Zhang Z, Chen Y, Wang B, Yang G, Xu X, et al. Discovery of SHR5133, a Highly Potent and Novel HBV Capsid Assembly Modulator. ACS Med Chem Lett. 2022;13(3):507-512. View Source
